molecular formula C11H11ClF5NO B142545 4-(Pentafluorophenoxy)piperidine hydrochloride CAS No. 125884-94-8

4-(Pentafluorophenoxy)piperidine hydrochloride

Cat. No.: B142545
CAS No.: 125884-94-8
M. Wt: 303.65 g/mol
InChI Key: RNGHIDGPQVGRDL-UHFFFAOYSA-N
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Description

4-(Pentafluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H11ClF5NO It is characterized by the presence of a piperidine ring substituted with a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluorophenoxy)piperidine hydrochloride typically involves the reaction of piperidine with pentafluorophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives with altered functional groups.

    Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

4-(Pentafluorophenoxy)piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Pentafluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)piperidine hydrochloride
  • 4-(Difluoromethoxy)piperidine hydrochloride
  • 4-(Pentafluorophenyl)piperidine hydrochloride

Uniqueness

4-(Pentafluorophenoxy)piperidine hydrochloride is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

4-(2,3,4,5,6-pentafluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO.ClH/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5;/h5,17H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHIDGPQVGRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2.0 g of 10% palladium on carbon was added 6.0 g of 1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride in 250 ml of methanol. The reaction mixture was pressurized to 50 psi with hydrogen and shaken on a Parr apparatus at room temperature for five hours. The mixture was then filtered and concentrated. Recrystallization of the concentrate from hot isopropanol afforded 1.9 g (42%) of 4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride, m.p. 187°-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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